molecular formula C15H14O2 B1422648 Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate CAS No. 892843-59-3

Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No. B1422648
M. Wt: 226.27 g/mol
InChI Key: AZRDKIMMTUWBOS-UHFFFAOYSA-N
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Patent
US07838543B2

Procedure details

A solution of 4-bromo-3-methyl-benzoic acid methyl ester (1.0 g, 4.36 mmol) and phenylboronic acid (0.64 g, 5.24 mmol) in n-PrOH (15 mL) is treated with 2 M Na2CO3 (4.4 mL), and purged with N2 for 10 min, and Pd(PPb3)4 (25 mg, 0.22 mmol) is then added. The reaction is refluxed overnight. Organic solvent is removed in vacuo, the residue is extracted with CH2Cl2 (30 mL), washed with 10% Na2CO3 (30 mL), H2O (30 mL); dried with Na2SO4 and concentrated. Purification of the crude material by chromatography affords the title compound (0.10 g, 10%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(PPb3)4
Quantity
25 mg
Type
reactant
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](Br)=[C:6]([CH3:11])[CH:5]=1.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C([O-])([O-])=O.[Na+].[Na+]>C(O)CC>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:6]([CH3:11])[CH:5]=1)=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)Br)C)=O
Name
Quantity
0.64 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Pd(PPb3)4
Quantity
25 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2 for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Organic solvent is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with CH2Cl2 (30 mL)
WASH
Type
WASH
Details
washed with 10% Na2CO3 (30 mL), H2O (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=C(C=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.